Regioisomeric Identity: Propan-2-one Versus Propan-1-one Carbonyl Topology
The target compound is the propan-2-one regioisomer (CAS 1157308-64-9), in which the carbonyl is positioned at C2 of the three-carbon chain, flanked by the 4-fluorobenzyl group at C1 and the 2-hydroxyethylthiomethyl group at C3. This orientation contrasts with the more extensively studied propan-1-one series (CAS 1157607-88-9), where the carbonyl is directly conjugated to the aryl ring . The propan-1-one series exhibited carbonic anhydrase I/II inhibition and cytotoxicity that varied substantially with aryl substitution, with only the nitro-substituted derivative EU9 showing effective cytotoxicity (weak tumor specificity against HSC-2 oral squamous cell carcinoma versus human gingival fibroblasts) [1]. No comparable bioactivity data exist for the propan-2-one isomer, making this regioisomer an unexplored chemical space with potentially divergent target engagement [1].
| Evidence Dimension | Carbonyl position in the three-carbon backbone |
|---|---|
| Target Compound Data | Carbonyl at C2 (propan-2-one); CAS 1157308-64-9 |
| Comparator Or Baseline | Carbonyl at C1 (propan-1-one); CAS 1157607-88-9 |
| Quantified Difference | Regioisomeric shift; bioactivity for propan-1-one series reported (EU9 showed cytotoxicity), propan-2-one series uncharacterized |
| Conditions | Structural comparison; propan-1-one bioactivity from Unluer et al. 2016 (HSC-2 cells, carbonic anhydrase inhibition) |
Why This Matters
For procurement in SAR campaigns or medicinal chemistry programs, the uncharacterized propan-2-one regioisomer represents a structurally complementary scaffold to the propan-1-one series, enabling exploration of how carbonyl topology modulates biological activity.
- [1] Unluer E, Gul HI, Demirtas A, et al. Synthesis and bioactivity studies of 1-aryl-3-(2-hydroxyethylthio)-1-propanones. J Enzyme Inhib Med Chem. 2016;31(sup3):105-109. View Source
